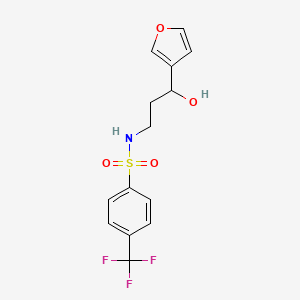

N-(3-(furan-3-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide

Description

N-(3-(furan-3-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a trifluoromethyl-substituted benzene ring linked to a hydroxypropyl chain bearing a furan-3-yl group. The furan ring introduces heteroaromaticity, which may contribute to π-π stacking interactions in biological targets, while the hydroxypropyl chain provides a hydrophilic moiety that could improve aqueous solubility .

Properties

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO4S/c15-14(16,17)11-1-3-12(4-2-11)23(20,21)18-7-5-13(19)10-6-8-22-9-10/h1-4,6,8-9,13,18-19H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCDGQLKZICVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(3-(furan-3-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of growing interest in the field of medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C16H15F3N2O5

- Molecular Weight : 372.3 g/mol

- CAS Number : 1428358-69-3

The compound features a furan ring, a hydroxypropyl group, and a trifluoromethyl-substituted benzenesulfonamide moiety, which contributes to its unique chemical properties and biological activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (breast cancer) | 12.50 | Inhibition of cell cycle progression |

| NCI-H460 (lung cancer) | 14.31 | Induction of apoptosis |

| HeLa (cervical cancer) | 8.55 | Disruption of microtubule formation |

These results suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, particularly those resistant to conventional antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

This antimicrobial activity may be attributed to the sulfonamide group, which is known for its ability to interfere with bacterial folate synthesis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced proliferation.

- Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways that regulate cell growth and survival.

- Microtubule Disruption : Similar to other anticancer agents, it may disrupt microtubule dynamics, thereby inducing apoptosis in cancer cells.

Case Studies

A recent study investigated the efficacy of this compound in vivo using xenograft models of breast cancer. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone. The study concluded that the compound's dual action as both an anticancer and antimicrobial agent makes it a promising candidate for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl-Substituted Benzenesulfonamides

Compound 4f (N-(3-((4-(3-(3-Hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)-4-(trifluoromethyl)benzenesulfonamide) shares the 4-(trifluoromethyl)benzenesulfonamide moiety but differs in the side chain, which contains a pyrazole-pyridinamine-propyl group instead of the furan-hydroxypropyl unit .

- Key Differences: The pyrazole-pyridinamine group in 4f may enhance binding to kinase targets due to aromatic stacking, whereas the furan ring in the target compound offers a smaller heterocyclic profile. Melting Point: 4f (150–152°C) vs. Higher melting points in sulfonamides often correlate with stronger intermolecular hydrogen bonding or crystallinity.

Analogues with Hydroxypropyl Chains

Compounds 10a and 10c from feature hydroxypropyl or hydroxyethyl chains but lack the furan ring .

- The hydroxypropyl group in both 10c and the target compound may confer similar solubility profiles, but the furan moiety in the latter could introduce additional metabolic liabilities (e.g., oxidation via cytochrome P450).

Substituent Effects: Trifluoromethyl vs. Methyl

Compound 3r (N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide) replaces the trifluoromethyl group with a methyl substituent .

- Methyl groups are less lipophilic than trifluoromethyl, which may reduce membrane permeability but improve metabolic stability.

Pesticide and Agrochemical Analogues

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): A fungicide with a trifluoromethylbenzamide core. The trifluoromethyl group here contributes to bioactivity against fungal pathogens, suggesting similar electron-withdrawing effects could be leveraged in sulfonamide drug design .

- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide): Contains a tetrahydrofuran ring, contrasting with the aromatic furan in the target compound. Saturation reduces aromatic interactions but may improve stability under acidic conditions .

Perfluorinated Benzenesulfonamides

Compounds from , such as [52026-59-2], feature extensive perfluorination, increasing chemical inertness and environmental persistence .

- Comparison :

- The target compound’s single trifluoromethyl group balances lipophilicity and biodegradability, whereas perfluorinated analogues exhibit higher thermal stability but pose ecological risks due to bioaccumulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.